D-Alanine, 3-azido-

Description

Significance of D-Amino Acids in Modern Biological Research

While life predominantly utilizes L-amino acids for protein synthesis, D-amino acids, the mirror-image stereoisomers, play crucial, albeit often overlooked, roles in biological systems and research. Naturally occurring D-amino acids are found in various biological contexts, including bacterial cell walls, certain peptide antibiotics, and as signaling molecules in neurotransmission biopharmaspec.comkib.ac.cnnih.govfrontiersin.orgfrontiersin.orgnews-medical.net. In modern biological research, the strategic incorporation of D-amino acids into synthetic peptides is a powerful technique to enhance stability, increase resistance to proteolysis, and modify pharmacokinetic properties, leading to more robust peptide therapeutics biopharmaspec.comnih.govformulationbio.comjpt.comnih.gov. Their unique stereochemistry can also influence peptide conformation and biological activity nih.gov. Furthermore, the presence and quantification of specific D-amino acids are increasingly recognized as potential biomarkers for various human diseases, including neurological disorders and cancer, necessitating advanced analytical techniques for their detection news-medical.netchromatographyonline.com.

Evolution of Bioorthogonal Chemistry and its Paradigms in Labeling and Intervention

Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can be performed within living organisms without interfering with natural biochemical processes acs.orgwikipedia.org. This field, alongside "click chemistry," was recognized with the 2022 Nobel Prize in Chemistry awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless nobelprize.orgacs.orgsciencemediacentre.escas.orgsciencenews.orgcmb.ac.lk. Click chemistry, conceptualized by Sharpless, involves rapid, reliable, and specific reactions for assembling molecular building blocks cas.orgchempep.comnumberanalytics.com. Initially, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was a cornerstone of click chemistry cas.orgnumberanalytics.com. However, the toxicity of copper ions prompted the development of copper-free alternatives for biological applications wikipedia.orgnobelprize.orgnih.gov.

Key paradigms in bioorthogonal chemistry include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Pioneered by Bertozzi, this reaction utilizes strained cycloalkynes that react with azides without the need for a metal catalyst, making it highly suitable for use in living cells wikipedia.orgnobelprize.orgsciencenews.orgnih.gov.

Staudinger Ligation : An early bioorthogonal reaction involving azides and phosphines, developed by Bertozzi's group, which was instrumental in launching the field acs.orgwikipedia.orgacs.org.

Tetrazine Ligation : Another efficient bioorthogonal reaction that offers rapid kinetics, often used for biological labeling nih.gov.

These strategies allow for the precise labeling, imaging, and manipulation of biomolecules such as proteins, glycans, and nucleic acids within their native environments, revolutionizing drug discovery, diagnostics, and fundamental biological research nih.govpcbiochemres.comresearchgate.netnih.govnih.govmdpi.com.

Overview of D-Alanine, 3-azido- as a Versatile Bioorthogonal Probe Precursor

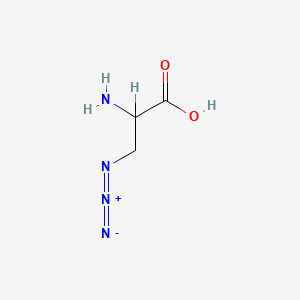

D-Alanine, 3-azido- (also known as D-3-Azidoalanine) is a non-proteinogenic amino acid derivative that has gained significant traction as a versatile precursor for bioorthogonal probes ontosight.ai. It features an azide (B81097) group (-N3) at the 3-position of the alanine (B10760859) side chain, a functional group that is central to many bioorthogonal reactions, particularly click chemistry ontosight.aimedchemexpress.comjenabioscience.commedchemexpress.cnmedchemexpress.com. The "D-" designation signifies its specific stereochemical configuration, distinct from the naturally prevalent L-forms ontosight.ai.

The azide moiety in D-Alanine, 3-azido- makes it an ideal building block for introducing the azide functionality into peptides and other biomolecules. This azide group can then readily participate in bioorthogonal ligation reactions, such as CuAAC or SPAAC, with complementary alkyne-containing molecules ontosight.aimedchemexpress.comjenabioscience.commedchemexpress.cnmedchemexpress.com. This capability allows researchers to attach various labels, such as fluorescent dyes, biotin (B1667282), or therapeutic agents, to biomolecules with high specificity and efficiency, even within complex biological systems ontosight.aimedchemexpress.comjenabioscience.commedchemexpress.cnmedchemexpress.com. Its D-configuration can also contribute to enhanced stability or unique conformational properties when incorporated into peptides biopharmaspec.comnih.govformulationbio.comjpt.comnih.gov.

Table 1: Key Properties of D-Alanine, 3-azido-

| Property | Value | Source |

| Chemical Formula | C₃H₆N₄O₂ | ontosight.aimedchemexpress.cnnih.gov |

| Molecular Weight | 130.10 g/mol | ontosight.aimedchemexpress.cnnih.gov |

| Physical State | White crystalline solid | ontosight.ai |

| Melting Point | 220-225 °C | ontosight.ai |

| Functional Group | Azide (-N₃) | ontosight.aimedchemexpress.comjenabioscience.com |

| Chirality | D-configuration | ontosight.ai |

| Primary Use | Bioorthogonal probe precursor, Peptide synthesis | ontosight.aimedchemexpress.comjenabioscience.commedchemexpress.cnmedchemexpress.com |

| Key Reactions | CuAAC, SPAAC | ontosight.aimedchemexpress.comjenabioscience.commedchemexpress.cnmedchemexpress.com |

D-Alanine, 3-azido- serves as a critical component in the toolkit of chemical biologists, enabling the precise modification and tracking of biomolecules, thereby advancing our understanding of complex biological processes and the development of novel therapeutic strategies.

Table 2: Common Bioorthogonal Reactions Employing Azide Moieties

| Reaction Type | Key Reactants | Catalyst/Condition | Key Features | Relevance to D-Alanine, 3-azido- |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) catalyst | High yield, rapid, specific; potential copper toxicity in vivo | Enables conjugation via azide |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cycloalkyne (e.g., DBCO, BCN) | Catalyst-free | Bioorthogonal, mild conditions, suitable for live cells, fast kinetics | Enables conjugation via azide |

| Staudinger Ligation | Azide + Phosphine | N/A | Early bioorthogonal reaction, forms amide linkage; less common now | Utilizes azide functionality |

The development and application of compounds like D-Alanine, 3-azido- underscore the significant impact of bioorthogonal chemistry on modern scientific inquiry and its potential to drive future innovations in medicine and biology.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030553 | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-18-1, 105928-88-9, 108342-09-2 | |

| Record name | Azidoalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of D Alanine, 3 Azido

Stereoselective Synthesis Approaches to D-Alanine, 3-azido-

The synthesis of 3-azido-D-alanine requires precise control over stereochemistry to obtain the desired D-enantiomer, which is crucial for its biological applications, such as incorporation into bacterial peptidoglycan. nih.gov Methodologies often involve a combination of enzymatic and chemical steps to ensure high stereoselectivity.

The biosynthesis of D-amino acids in bacteria provides a foundation for producing the necessary precursors for 3-azido-D-alanine synthesis. In many bacteria, D-alanine is synthesized from L-alanine by the enzyme alanine (B10760859) racemase. nih.gov Subsequently, the enzyme D-alanine:D-alanine ligase (Ddl) catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide, a critical component for peptidoglycan cross-linking. nih.govresearchgate.netnih.gov

While D-alanine:D-alanine ligase itself is primarily involved in joining two D-alanine molecules, the broader enzymatic machinery of bacteria for D-amino acid metabolism is key. nih.govnih.gov The synthesis of D-alanine precursors often leverages enzymes that exhibit high stereospecificity. For instance, D-amino acid transaminases can produce D-amino acids from α-keto acids. nih.gov Researchers can exploit these natural enzymatic pathways in whole-cell systems or use isolated enzymes to produce D-alanine or closely related D-amino acid precursors with the correct stereochemistry, which can then be chemically converted to 3-azido-D-alanine.

Once a suitable stereochemically pure precursor is obtained, the azide (B81097) group is introduced through chemical reactions. A common strategy involves the nucleophilic substitution of a leaving group with an azide source. For example, D-serine, which has a hydroxyl group at the 3-position, can be used as a starting material. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by an azide ion (from a source like sodium azide or trimethylsilyl (B98337) azide (TMSN₃)) to form 3-azido-D-alanine. acs.orgnih.gov

Iron-catalyzed alkylazidation of dehydroamino acids represents another advanced method for creating α-azido amino esters. acs.orgnih.gov This approach allows for the introduction of an azide group onto an amino acid backbone. While this specific method may generate a racemic mixture unless a chiral catalyst or substrate is used, the principles of azide introduction are relevant. The key is to start with a chiral precursor that ensures the final product retains the D-configuration.

Table 1: Key Chemical Reactions for Azide Introduction

| Starting Material (Precursor) | Key Reagents | Reaction Type | Purpose |

|---|---|---|---|

| N-protected D-serine derivative | 1. TsCl or MsCl, pyridine (B92270) 2. Sodium Azide (NaN₃) | Two-step: Sulfonylation followed by Nucleophilic Substitution | Converts the hydroxyl group into a good leaving group, which is then displaced by the azide ion. |

| Dehydroamino acid derivative | Trimethylsilyl azide (TMSN₃), Iron catalyst, Peroxide | Iron-Catalyzed Alkylazidation | Directly introduces an azide and an alkyl group across a double bond. acs.orgnih.gov |

Functionalization Strategies for D-Alanine, 3-azido- Derivatives

The utility of 3-azido-D-alanine lies in the versatility of its azide group, which can be modified for various research applications. baseclick.eu

For in vivo applications like molecular imaging, 3-azido-D-alanine can serve as a precursor for creating radiolabeled probes. D-amino acid derivatives have been successfully labeled with positron-emitting isotopes such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) to create tracers for Positron Emission Tomography (PET) imaging. researchgate.netnih.govacs.org A common strategy involves incorporating the azide-bearing D-amino acid into a target, such as bacteria, and then reacting it with a radiolabeled probe via click chemistry. researchgate.net For example, a fluorine-18 labeled strained cyclooctyne (B158145) can be used to react with the incorporated 3-azido-D-alanine, allowing for sensitive detection of bacterial infections. researchgate.net

The azide group is a key component for bioorthogonal "click chemistry" reactions, which are highly specific, efficient, and can be performed in complex biological environments without interfering with native processes. nih.govwebsite-files.com This allows 3-azido-D-alanine, once incorporated into biomolecules like bacterial peptidoglycan, to be tagged with various reporter groups.

Two primary types of click chemistry are used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide group of 3-azido-D-alanine with a terminal alkyne on a reporter molecule (e.g., a fluorophore) to form a stable triazole linkage. acs.orgmedchemexpress.commedchemexpress.com While highly efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. medchemexpress.comwebsite-files.commedchemexpress.com The absence of a toxic catalyst makes SPAAC ideal for labeling biomolecules in living organisms. researchgate.netwebsite-files.com

Table 2: Bioorthogonal Conjugation Reactions

| Reaction | Reactants | Key Feature | Common Application |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires a copper(I) catalyst; fast and high-yielding. acs.org | In vitro labeling, protein functionalization. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free; suitable for live-cell and in vivo imaging. medchemexpress.commedchemexpress.com | Metabolic labeling of bacteria in living systems. researchgate.net |

Advanced Characterization Techniques for Synthetic Intermediates and Final Products

Ensuring the purity and confirming the structure of synthetic intermediates and the final 3-azido-D-alanine product are critical. A suite of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the final compound and its intermediates, as well as to assess purity. nih.govbaseclick.eu Chiral HPLC columns can be used to confirm the stereochemical integrity of the D-enantiomer.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. nih.gov It is used to verify the successful introduction of the azide group and any subsequent modifications. nih.gov

Table 3: Characterization Techniques

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separates the target compound from impurities; confirms a single, pure product. baseclick.eu |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact mass of the molecule, confirming its elemental composition. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the chemical structure, atom connectivity, and stereochemistry. nih.gov |

Bioorthogonal Reactivity and Bioconjugation Principles Utilizing D Alanine, 3 Azido

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research.pharmaffiliates.combioscience.co.uklucerna-chem.ch

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.govresearchgate.net D-Alanine, 3-azido-, with its azide functionality, readily participates in CuAAC reactions with alkyne-containing molecules. medchemexpress.commedchemexpress.compharmaffiliates.com This reaction has broad applications in various research areas, including the synthesis of novel therapeutics and the specific labeling of biomolecules. researchgate.netbaseclick.eu

Mechanistic Studies of CuAAC with D-Alanine, 3-azido-.lucerna-chem.ch

The mechanism of CuAAC is understood to proceed in a stepwise manner. nih.govresearchgate.net The process is initiated by the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide group of a molecule like D-Alanine, 3-azido-, leading to the formation of a six-membered copper-containing intermediate. researchgate.net Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. nih.govresearchgate.net Density functional theory (DFT) studies have supported this stepwise mechanism, explaining the high regioselectivity and rapid kinetics of the reaction. nih.gov The choice of copper source and ligands can influence the reaction, with various catalyst systems being developed to optimize the reaction under different conditions. beilstein-journals.org

Optimization of Reaction Parameters for Biological Compatibility.pharmaffiliates.com

A significant challenge in applying CuAAC in living systems is the potential toxicity of the copper catalyst. nih.gov To address this, research has focused on developing ligands that chelate the copper(I) ion, both to enhance its catalytic activity and to minimize cellular damage. beilstein-journals.org Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that stabilizes the Cu(I) oxidation state and improves reaction rates in aqueous environments. nih.gov Other water-soluble ligands have also been developed to further improve the biocompatibility of CuAAC. nih.govbeilstein-journals.org Additionally, the concentration of the reducing agent, such as sodium ascorbate, which is used to generate Cu(I) from Cu(II) salts in situ, is a critical parameter to optimize for efficient and biocompatible labeling. researchgate.netacs.org Studies have shown that careful selection of the copper source, ligands, and reducing agent can lead to successful bioconjugation without significant quenching of fluorescence in labeled biomolecules. escholarship.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Chemistry.bioscience.co.uksmolecule.compeptide.com

To circumvent the toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative for live-cell imaging and other in vivo applications. pnas.orgsigmaaldrich.comnih.gov This reaction relies on the high reactivity of strained cyclooctynes, which readily undergo a [3+2] dipolar cycloaddition with azides like that in D-Alanine, 3-azido- without the need for a metal catalyst. pnas.org

Development of Complementary Alkyne Tags for D-Alanine, 3-azido- (e.g., Dibenzocyclooctyne, Bicyclononyne).bioscience.co.uksmolecule.compeptide.com

Several strained cyclooctynes have been developed for SPAAC reactions. Dibenzocyclooctyne (DBCO) and its derivatives are widely used due to their high reactivity and stability. medchemexpress.combioscience.co.ukpeptide.commdpi.com Bicyclononyne (BCN) is another effective strained alkyne that has been utilized in various bioconjugation applications, including clinical trials of antibody-drug conjugates. mdpi.comresearchgate.net The choice of the cyclooctyne (B158145) partner can influence the reaction kinetics and the properties of the resulting conjugate. rsc.orggoogle.com For instance, the development of aza-dibenzocyclooctynes has been shown to result in fast and efficient enzyme PEGylation. researchgate.net

Application of Copper-Free Methods in Live Biological Systems.smolecule.compeptide.com

The biocompatibility of SPAAC has enabled its widespread use for labeling and tracking biomolecules in living cells and organisms. sigmaaldrich.comnih.gov D-Alanine, 3-azido- can be metabolically incorporated into the peptidoglycan of bacterial cell walls. nih.govnih.gov Subsequent labeling with a fluorescently tagged strained alkyne, such as a DBCO derivative, allows for the visualization of bacterial cell wall dynamics in real-time. nih.govacs.orgresearchgate.net This copper-free approach has been successfully used to study intracellular pathogens and to develop new diagnostic and therapeutic strategies. nih.govacs.org Studies have shown that optimizing parameters such as buffer type, pH, and temperature can significantly affect SPAAC reaction rates in biological media. researchgate.netresearchgate.net

Formation and Research Utility of Triazole Derivatives.pharmaffiliates.comlucerna-chem.ch

The product of both CuAAC and SPAAC reactions involving D-Alanine, 3-azido- is a stable triazole ring. smolecule.comnih.gov This heterocyclic structure serves as a robust and inert linker, connecting the D-alanine core to another molecule of interest. nih.gov The resulting triazole derivatives have found extensive use in various areas of research. In medicinal chemistry, triazole-containing compounds are synthesized and investigated for their potential as novel therapeutic agents, including antimicrobial and anticancer drugs. mdpi.comthieme-connect.com The triazole moiety can act as a bioisostere for an amide bond in peptides, leading to peptidomimetics with enhanced stability and biological activity. nih.govresearchgate.net Furthermore, the formation of triazole-linked conjugates is a cornerstone of bioconjugation, enabling the attachment of reporter molecules like fluorophores or biotin (B1667282) for detection and purification purposes. sigmaaldrich.comelifesciences.org

Interactive Data Table: Comparison of CuAAC and SPAAC for Bioconjugation with D-Alanine, 3-azido-

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-promoted) |

| Reactants | D-Alanine, 3-azido- and a terminal alkyne | D-Alanine, 3-azido- and a strained cyclooctyne (e.g., DBCO, BCN) |

| Key Advantage | High reaction rates and efficiency | Biocompatible, suitable for live systems |

| Key Disadvantage | Potential cytotoxicity of copper catalyst | Generally slower reaction rates than CuAAC |

| Primary Application | Synthesis of compounds, labeling in fixed systems | Live cell imaging, in vivo bioconjugation |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

Cellular and Molecular Integration of D Alanine, 3 Azido

Mechanisms of Cellular Uptake in Prokaryotic and Eukaryotic Systems

The differential uptake and metabolic fate of D-amino acids, including D-Alanine, 3-azido-, between prokaryotic and eukaryotic cells are critical for its application in selective biological labeling.

In prokaryotic systems , D-alanine and its analogs are actively transported and incorporated into essential cellular components, most notably peptidoglycan (PG), a vital component of the bacterial cell wall. Studies on Bacillus subtilis have identified at least two transport systems for D-alanine: a high-affinity system specific to alanine (B10760859) stereoisomers and a low-affinity system that also accommodates glycine (B1666218) and D-cycloserine. acs.org The uptake of these amino acids is often energized by the electron transport chain, as indicated by azide (B81097) inhibition of transport. acs.org

Research utilizing radiolabeled D-alanine derivatives, such as D-[3-¹¹C]alanine, has demonstrated broad accumulation by a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov This uptake is specific to living microorganisms, as no radioactivity was incorporated into heat-killed cells. nih.govresearchgate.net The presence of unlabeled D-alanine effectively blocks the uptake of labeled D-[¹¹C]alanine, confirming specific incorporation mechanisms. researchgate.net Notably, D-Alanine, 3-azido- itself, and related azido-D-amino acids, can be incorporated into bacterial cell walls, enabling subsequent bioorthogonal labeling via click chemistry. wikipedia.orgmedchemexpress.comnih.gov Comparative studies in S. aureus have shown significantly higher incorporation of d-azido-alanine compared to its L-enantiomer, with optimal labeling observed at a concentration of 5 mM. nih.gov

In contrast, eukaryotic systems exhibit a markedly different interaction with D-amino acids. Mammalian cells demonstrate significantly lower uptake of D-[¹¹C]alanine compared to its L-enantiomer, with D-[¹¹C]alanine accumulation being approximately 3–6 times less than L-[¹¹C]alanine. researchgate.net This reduced incorporation is attributed to D-amino acids not being primary metabolic substrates in most mammalian tissues. nih.govnih.gov While mammalian cells possess numerous amino acid transporters, including Na⁺-dependent neutral amino acid cotransporters (SNAT1, SNAT2) and LAT2 transporters, which can mediate alanine uptake, the efficiency and pathways differ substantially from bacterial systems. medchemexpress.com The limited metabolic utilization of D-amino acids in eukaryotes is precisely what allows for their selective targeting and labeling in bacterial contexts. nih.govnih.gov

Metabolic Pathways for D-Alanine, 3-azido- Incorporation

The metabolic integration of D-Alanine, 3-azido- into bacterial cells primarily occurs through pathways involved in peptidoglycan (PG) biosynthesis. The azide modification on the D-alanine backbone does not prevent its recognition and incorporation by bacterial enzymes.

Substrate Specificity and Promiscuity of D-Alanine-D-Alanine Ligase (Ddl) Isoforms

D-Alanine-D-alanine ligase (Ddl) is a crucial enzyme in bacterial PG synthesis, catalyzing the ATP-dependent formation of the D-alanyl-D-alanine dipeptide, a key precursor. nih.gov While Ddl is central to the D-Ala-D-Ala unit, the incorporation of exogenous D-amino acids, including modified ones like 3-azido-D-alanine, into the final PG structure often involves different enzymatic steps, particularly transpeptidases (Penicillin-Binding Proteins, PBPs). acs.orgacs.orgnih.govacs.org These transpeptidases recognize the D-chirality of amino acids but exhibit considerable flexibility regarding side-chain structures, allowing for the incorporation of noncanonical D-amino acids. wikipedia.orgacs.orgnih.gov

Ddl enzymes exhibit varying substrate specificities across different bacterial species and resistance mechanisms, synthesizing D-alanyl-D-lactate or D-alanyl-D-serine in some cases. nih.gov Although direct interactions of 3-azido-D-alanine with specific Ddl isoforms are not extensively detailed, the general mechanism involves the D-amino acid backbone being recognized by enzymes involved in PG synthesis. nih.gov The presence of the azide group on D-Alanine, 3-azido- does not inherently preclude its metabolic processing or incorporation into cellular targets. nih.gov

Integration into Peptidoglycan Biosynthesis Pathways of Diverse Bacterial Species

D-Alanine, 3-azido- is integrated into the peptidoglycan of a wide array of bacterial species, both Gram-positive and Gram-negative. acs.orgwikipedia.orgnih.govnih.govnih.gov This incorporation typically occurs via two main routes:

Cytoplasmic Incorporation: In some pathways, D-amino acid analogs are ligated to the PG precursor, Lipid II, by enzymes like MurF, forming modified dipeptides (e.g., azido-D-alanyl-D-alanine). nih.govresearchgate.net This azido-modified dipeptide is then incorporated into the nascent PG chain. researchgate.net

Periplasmic Transpeptidation: More commonly, exogenous D-amino acids are incorporated into the C-terminal position (often the fourth or fifth amino acid) of the PG peptide stem through the action of periplasmic transpeptidases (PBPs). acs.orgresearchgate.netacs.orgnih.govacs.org These enzymes catalyze the cross-linking of PG strands, and their tolerance for side-chain variations allows for the substitution of natural D-alanine with analogs like 3-azido-D-alanine. wikipedia.orgacs.orgnih.gov

For instance, in Escherichia coli, the incorporation of D-amino acids into peptidoglycan is primarily mediated by LD-transpeptidases and D,D-transpeptidases, rather than through the cytoplasmic D-Ala-D-Ala precursor pathway. acs.orgresearchgate.net Studies have shown that azido-functionalized D-alanine derivatives are specifically incorporated into nascent PG of bacteria like Listeria monocytogenes and Magnetospirillum gryphiswaldense during active growth. nih.govnih.gov In S. aureus, d-azido-alanine incorporation was found to be significantly higher than its L-enantiomer, indicating efficient uptake and processing of the D-isomer. nih.gov The azido (B1232118) group itself remains intact during this incorporation, serving as a handle for subsequent bioorthogonal reactions. nih.gov

Selective Labeling Strategies Based on Differential Incorporation in Bacterial versus Mammalian Cells

The distinct metabolic fates of D-Alanine, 3-azido- in bacteria versus mammalian cells enable its use as a selective labeling agent. This selectivity is rooted in the unique presence of D-amino acid incorporation pathways into peptidoglycan in bacteria, which are largely absent in mammalian tissues.

Differential Uptake and Incorporation: As highlighted in Section 4.1, D-Alanine, 3-azido- (and other D-amino acid analogs) are actively transported and incorporated into bacterial cell wall components, particularly peptidoglycan, by specific bacterial enzymes. acs.orgnih.govresearchgate.netnih.govwikipedia.orgnih.govacs.orgnih.govnih.gov This incorporation is efficient and occurs without significantly perturbing bacterial growth at appropriate concentrations. wikipedia.orgnih.gov Conversely, mammalian cells exhibit very low uptake and metabolic utilization of D-amino acids. researchgate.netnih.govnih.gov This fundamental difference forms the basis for selective bacterial detection and imaging.

Bioorthogonal Labeling Strategies: The azide group on D-Alanine, 3-azido- is a key feature for bioorthogonal chemistry. Once incorporated into the bacterial cell wall, the azide moiety can participate in highly specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted azide-alkyne cycloaddition (SPAAC), with complementary alkyne-functionalized probes (e.g., fluorescent dyes, radiolabels). wikipedia.orgmedchemexpress.comnih.govbaseclick.eu

This strategy allows for:

Selective Bacterial Labeling: By culturing bacteria in the presence of D-Alanine, 3-azido-, the azide group is metabolically incorporated into the bacterial PG. Subsequent addition of an alkyne-tagged reporter molecule will selectively label the bacteria, leaving mammalian cells unlabeled. nih.govnih.gov

In Vivo Imaging: Radiotracers derived from D-amino acids, such as D-[3-¹¹C]alanine, have shown promise for imaging bacterial infections in vivo due to their preferential accumulation in bacteria. nih.govresearchgate.netnih.gov Similarly, azido-modified D-amino acids can be used to introduce an azide handle that can then be reacted with an ¹⁸F-labeled alkyne for PET imaging. nih.gov The differential incorporation ensures that the signal originates from bacteria, not host tissues.

Mechanism Studies: The incorporation of azido-D-amino acids allows researchers to track PG synthesis dynamics and identify specific incorporation pathways, distinguishing between cytoplasmic and periplasmic incorporation mechanisms. acs.orgnih.govresearchgate.net

Comparative Incorporation Data:

| Bacterial Species | D-Azido-Alanine vs. L-Azido-Alanine Incorporation | Reference |

| Staphylococcus aureus | D-isomer incorporated ~5.3-fold higher | nih.gov |

Table 1: Comparative Incorporation of Azido-Alanine Enantiomers in S. aureus

This differential incorporation allows for the development of sensitive and specific methods for detecting and studying bacteria in complex biological environments, including in vivo infection models.

Mechanistic Investigations of D Alanine, 3 Azido Within Biological Systems

Impact on Bacterial Cell Wall Architecture and Assembly Processes

D-Alanine, 3-azido- is incorporated into the peptidoglycan (PG) layer of bacterial cell walls, a critical structure providing rigidity and protection. This incorporation occurs through the cell's natural peptidoglycan synthesis machinery, which typically utilizes D-alanine residues. The unnatural D-alanine, 3-azido- is recognized and integrated into the growing peptidoglycan strands, often at the terminal D-alanine positions of the stem peptide researchgate.netnih.govresearchgate.netnih.gov. This process allows researchers to label newly synthesized peptidoglycan in real-time nih.gov.

Studies have shown that the presence of D-Alanine, 3-azido- does not inherently inhibit bacterial growth at optimal concentrations, indicating its compatibility with bacterial metabolic pathways for cell wall construction nih.govresearchgate.netresearchgate.net. However, high concentrations can negatively impact bacterial physiology, for instance, by inhibiting magnetosome production in magnetotactic bacteria, suggesting a dose-dependent effect on cellular processes nih.gov. The incorporation mechanism involves the cell's transpeptidases and other enzymes that normally process D-amino acids in peptidoglycan synthesis researchgate.netnih.gov. This ability to integrate into the cell wall structure, while retaining the bioorthogonal azide (B81097) handle, makes it a valuable tool for studying cell wall dynamics and architecture nih.govnih.gov.

Enzymatic Interaction and Inhibition Studies

The mechanism of action and utility of D-Alanine, 3-azido- are closely linked to its interactions with bacterial enzymes involved in peptidoglycan synthesis. Its structural similarity to D-alanine allows it to be recognized by these enzymes.

Modulation of Peptidoglycan Transpeptidase (e.g., Penicillin-Binding Proteins) Activity

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis, catalyzing the cross-linking of peptidoglycan strands through transpeptidation reactions nih.govmdpi.comrsc.orgnih.govpnas.org. These enzymes typically recognize the D-Ala-D-Ala motif at the end of peptidoglycan precursor peptides. While D-Alanine, 3-azido- is incorporated into the peptidoglycan structure, its direct modulation or inhibition of PBP activity is less explicitly detailed in the provided literature compared to its role as a substrate. However, its incorporation into the peptidoglycan chain means it becomes part of the substrate that PBPs interact with during cross-linking researchgate.netnih.gov. Beta-lactam antibiotics, which are known PBP inhibitors, often mimic the D-Ala-D-Ala substrate mdpi.comnih.gov. The presence of an azide group on D-alanine might alter the interaction profile with PBPs, but detailed studies on direct inhibition of PBPs by D-Alanine, 3-azido- itself are not prominently featured, rather its role as a structural component is highlighted.

Competitive Inhibition and Molecular Docking Studies with D-Alanine Racemase

D-Alanine racemase (Alr) is a crucial enzyme responsible for converting L-alanine into D-alanine, a necessary precursor for peptidoglycan synthesis wikipedia.orgnih.govnih.govasm.org. D-cycloserine is a known inhibitor of both alanine (B10760859) racemase and D-alanine ligase wikipedia.orgnih.govnih.govasm.org. While D-Alanine, 3-azido- is primarily studied for its incorporation rather than inhibition, its structural similarity to D-alanine suggests potential interactions with alanine racemase. Molecular docking studies are a method to predict how molecules bind to enzymes researchgate.net. Although specific molecular docking studies detailing the interaction of D-Alanine, 3-azido- with alanine racemase were not explicitly found in the provided search results, the general principle of using such studies to understand enzyme inhibition is mentioned in the context of alanine racemase inhibitors researchgate.net. The enzyme's role in producing D-alanine implies that any compound that interferes with this process, or mimics D-alanine, could potentially engage with alanine racemase.

Influence on Bacterial Physiology and Growth Characteristics

The metabolic incorporation of D-Alanine, 3-azido- into bacterial cell walls has been investigated for its impact on bacterial physiology and growth. As mentioned, at optimal concentrations, it is generally well-tolerated and does not inhibit growth nih.govresearchgate.netresearchgate.net. For instance, in Magnetospirillum gryphiswaldense, concentrations of 0.009 mM, 1.080 mM, and 1.800 mM were tested. The lower concentration (0.009 mM) showed minimal impact on growth, while higher concentrations (1.080 mM and 1.800 mM) resulted in a delay in the growth curve, with doubling times increasing from approximately 6.7 hours to over 9 hours researchgate.netresearchgate.net. Furthermore, high concentrations of the modified amino acid were observed to inhibit magnetosome production in these bacteria nih.gov.

In other studies, the incorporation of D-alanine analogues, including azido-D-alanine, into the peptidoglycan of various bacterial species, such as Escherichia coli and Listeria monocytogenes, did not inhibit bacterial growth nih.gov. This suggests that the cellular machinery for peptidoglycan synthesis can accommodate the modified amino acid without compromising essential growth processes, provided the concentration is not supra-optimal. The ability to incorporate D-Alanine, 3-azido- without significant growth inhibition at appropriate levels makes it a suitable tool for metabolic labeling and studying bacterial cell wall dynamics in vivo nih.govnih.gov.

Data Tables

The following data tables summarize key findings related to the concentrations used and their observed effects on bacterial growth, where available.

Table 1: Impact of D-Alanine, 3-azido- Concentration on Magnetospirillum gryphiswaldense Growth

| Concentration (mM) | Doubling Time (h) | Growth Impact | Reference |

| 0.009 | 6.69 ± 0.15 | Minimal impact | researchgate.netresearchgate.net |

| 1.080 | 7.048 ± 0.23 | Delay in growth; reduced magnetosome production | researchgate.netresearchgate.net |

| 1.800 | 9.08 ± 0.06 | Significant delay in growth; inhibited magnetosome production | researchgate.netresearchgate.net |

Table 2: General Observations on D-Alanine, 3-azido- Incorporation and Growth

| Bacterial Species (Examples) | Incorporation of D-Alanine, 3-azido- | Impact on Growth (at tested concentrations) | Reference |

| Magnetospirillum gryphiswaldense | Yes | Dose-dependent delay at higher concentrations | researchgate.netresearchgate.net |

| Escherichia coli | Yes | No inhibition | nih.gov |

| Listeria monocytogenes | Yes | No inhibition | nih.gov |

| Staphylococcus aureus | Yes | Not specified | researchgate.net |

Compound List

D-Alanine, 3-azido-

3-azido-D-alanine

azido-D-alanine (ADA)

D-cycloserine (DCS)

L-alanine

D-alanine

Penicillin-binding proteins (PBPs)

D-alanine racemase (Alr)

D-alanine ligase (Ddl)

Peptidoglycan (PG)

UDP-N-acetylmuramic acid (UDP-MurNAc)

N-acetylglucosamine (GlcNAc)

N-acetylmuramic acid (MurNAc)

Meso-diaminopimelic acid (m-DAP)

L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala

Lipid II

Research Applications of D Alanine, 3 Azido As a Chemical Probe

Bioorthogonal Labeling Strategies for Cellular Component Visualization

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group on D-Alanine, 3-azido- is a key functional group for these reactions, enabling researchers to "click" on a variety of reporter molecules, such as fluorophores or affinity tags, for visualization and analysis of cellular components.

Peptidoglycan Labeling for Bacterial Imaging Research

A primary application of D-Alanine, 3-azido- is in the metabolic labeling of peptidoglycan (PG), an essential component of the bacterial cell wall. Bacteria can incorporate this unnatural amino acid into their PG structure during synthesis. Once incorporated, the azide group serves as a handle for covalent modification with fluorescent probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for high-resolution imaging of bacterial cell walls and has been successfully applied to a wide variety of bacterial species, including both Gram-positive and Gram-negative bacteria.

This technique provides a powerful tool for visualizing the spatial organization of PG synthesis and has been used to study cell growth, division, and morphology in diverse bacteria. For instance, studies have utilized azido-D-alanine derivatives to visualize the cell wall of pathogenic bacteria, offering insights into their fundamental biology.

| Bacterial Species | Labeling Method | Application |

| Escherichia coli | Metabolic labeling with D-Alanine, 3-azido- followed by click chemistry | Visualization of peptidoglycan synthesis |

| Bacillus subtilis | Metabolic labeling with D-Alanine, 3-azido- followed by click chemistry | Imaging of cell wall architecture |

| Staphylococcus aureus | Metabolic labeling with D-Alanine, 3-azido- followed by click chemistry | Studying cell division and morphology |

| Mycobacterium tuberculosis | Metabolic labeling with D-Alanine, 3-azido- followed by click chemistry | Investigating the complex cell wall structure |

Metabolic Labeling of Proteins and Other Biomolecules for Tracking Cellular Dynamics

While D-Alanine, 3-azido- is primarily recognized for its incorporation into peptidoglycan, the concept of metabolic labeling extends to other biomolecules. In general, metabolic labeling with azido- or alkyne-functionalized amino acids allows for the tracking of newly synthesized proteins and the study of their dynamics within cells. For example, azidohomoalanine (AHA), an analog of methionine, is readily incorporated into proteins and can be visualized or purified using click chemistry.

However, research has shown that D-Alanine, 3-azido- is not significantly incorporated into proteins. This specificity for peptidoglycan in bacteria is a key advantage, as it reduces background signal from other cellular components, allowing for clearer imaging of the cell wall. This high degree of specificity makes D-Alanine, 3-azido- a targeted probe for studying bacterial cell wall biology without the complication of widespread protein labeling.

Probing Bacterial Cell Wall Remodeling and Dynamics

The bacterial cell wall is a highly dynamic structure that is constantly being synthesized, modified, and degraded to accommodate cell growth and division. D-Alanine, 3-azido- has proven to be an invaluable tool for studying these dynamic processes. By pulse-chase labeling experiments, where bacteria are first incubated with D-Alanine, 3-azido- and then with a different labeled D-alanine analog, researchers can track the fate of newly synthesized peptidoglycan over time.

These studies have provided critical insights into the mechanisms of cell wall remodeling, including the roles of various enzymes involved in peptidoglycan synthesis and degradation. The ability to visualize where and when new cell wall material is inserted has helped to elucidate the complex choreography of bacterial growth.

Development of Advanced Bacterial Detection Methodologies

The unique ability of D-Alanine, 3-azido- to be selectively incorporated into bacterial cell walls has been leveraged for the development of novel diagnostic and detection platforms for pathogens.

Gold Nanoparticle-Based Sensing Platforms for Pathogen Identification

One promising approach involves the use of gold nanoparticles (AuNPs) functionalized with D-amino acids. While studies have not exclusively focused on D-Alanine, 3-azido-, the principle is broadly applicable. D-amino acid-coated AuNPs can be used in colorimetric assays for the detection of bacteria. In the presence of bacteria that incorporate the D-amino acid into their cell wall, the AuNPs aggregate, leading to a visible color change of the solution from red to blue. nih.govnih.gov This provides a rapid and simple method for detecting the presence of bacteria.

The incorporation of an azide group, as in D-Alanine, 3-azido-, could offer a second layer of detection or signal amplification. After the initial aggregation event, the azide groups on the captured bacteria could be reacted with an alkyne-bearing reporter molecule to enhance the signal or provide a secondary confirmation of bacterial presence.

| Detection Platform | Principle | Potential Advantage of D-Alanine, 3-azido- |

| D-amino acid-AuNPs | Bacterial incorporation of D-amino acids leads to nanoparticle aggregation and a colorimetric shift. | The azide group could be used for secondary detection or signal amplification via click chemistry. |

Fluorescence Resonance Energy Transfer (FRET) Probes for Microbial Research

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. While the direct application of D-Alanine, 3-azido- in FRET probes for microbial research is not yet extensively documented in published literature, the principles of bioorthogonal chemistry suggest its potential in this area.

A hypothetical FRET-based sensor using D-Alanine, 3-azido- could be designed as follows: a FRET donor fluorophore could be attached to a molecule that binds to the bacterial cell surface, while a FRET acceptor fluorophore with an alkyne group is introduced. When D-Alanine, 3-azido- is incorporated into the peptidoglycan and the alkyne-fluorophore is added, the subsequent click reaction would bring the donor and acceptor into close proximity, resulting in a FRET signal. This signal would only be generated in the presence of active peptidoglycan synthesis, providing a dynamic readout of bacterial viability and growth. This approach remains a promising avenue for future research in the development of advanced microbial probes.

Positron Emission Tomography (PET) Tracer Development for Bacterial Research (e.g., d-[3-¹¹C]alanine)

The unique presence and crucial role of D-amino acids, particularly D-alanine, in the structure of bacterial peptidoglycan cell walls offer a specific target for diagnostic imaging that can distinguish bacterial infections from sterile inflammation. nih.govnih.gov Since D-amino acids are not typically metabolized by mammalian tissues, researchers have developed radiolabeled versions of D-alanine for use as Positron Emission Tomography (PET) tracers to non-invasively detect and monitor living bacteria in vivo. nih.govnih.gov

A key example of this approach is the development of d-[3-¹¹C]alanine. nih.gov This tracer is a structural analog of the natural D-alanine found in bacterial peptidoglycan precursors. acs.org The synthesis of d-[3-¹¹C]alanine has been achieved through methods such as the asymmetric alkylation of glycine-derived precursors using [¹¹C]methyl iodide. nih.govnih.gov

Preclinical studies have demonstrated the efficacy of d-[3-¹¹C]alanine as a bacteria-specific imaging agent. nih.gov In vitro experiments have shown that the tracer is accumulated by a wide array of both Gram-positive and Gram-negative pathogens, including significant human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.govacs.org Animal models of infection, such as acute bacterial myositis, have confirmed these findings, showing that d-[3-¹¹C]alanine accumulates specifically in tissues with living bacteria but not in areas of sterile inflammation or where bacteria have been heat-killed. nih.govresearchgate.net This specificity represents a significant advantage over less specific clinical imaging tools like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is taken up by both bacteria and inflammatory cells. nih.gov

Comparative studies in murine models highlight the superior bacteria-specificity of d-[3-¹¹C]alanine. researchgate.net For instance, in one study, the accumulation of d-[3-¹¹C]alanine in infected tissues was 3.5-fold higher than in heat-killed control tissues, a distinction not observed with [¹⁸F]FDG. researchgate.net While mammalian cells do show some uptake of d-[3-¹¹C]alanine, it is significantly lower—approximately 3 to 6 times less—than their uptake of the natural enantiomer, l-[3-¹¹C]alanine, further underscoring the tracer's relative specificity for bacterial metabolism. acs.org The development of other D-alanine analogs, such as [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala), aims to improve upon factors like radionuclide half-life and reduce background signals from host metabolism. escholarship.org

| Tracer | Target Mechanism | Specificity for Bacteria vs. Inflammation | Accumulation in Pathogens | Key Findings from Preclinical Models |

|---|---|---|---|---|

| d-[3-¹¹C]alanine | Incorporation into peptidoglycan cell wall synthesis. nih.govacs.org | High; minimal uptake in sterile inflammation. nih.govnih.gov | Broad-spectrum, including Gram-positive (S. aureus) and Gram-negative (P. aeruginosa). nih.govnih.govacs.org | Successfully distinguished live from dead bacteria in myositis, discitis-osteomyelitis, and pneumonia models. nih.govresearchgate.net |

| [¹⁸F]FDG | Glucose metabolism. | Low; taken up by both bacteria and host inflammatory cells. nih.gov | Broad, but uptake is not specific to bacteria. | Could not differentiate between infection and sterile inflammation in comparative models. researchgate.net |

| D-[¹⁸F]-CF₃-ala | Incorporation into peptidoglycan; structural analog of D-alanine. escholarship.org | High; poor substrate for mammalian D-amino acid oxidase, leading to lower background signals. escholarship.org | Accumulates in numerous pathogens, with highest uptake in Gram-negative bacteria like E. coli. escholarship.org | Effectively imaged living E. coli with lower background signals compared to d-[3-¹¹C]alanine. escholarship.org |

Insights into Bacterial Resistance Mechanisms to Cell Wall-Targeting Agents

The study of D-alanine analogs provides critical insights into the mechanisms by which bacteria develop resistance to antibiotics that target cell wall synthesis. nih.gov Many potent antibiotics, including glycopeptides like vancomycin (B549263) and β-lactams, function by targeting the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting the cross-linking enzymes (penicillin-binding proteins or PBPs) essential for cell wall integrity. nih.govnih.gov

A primary mechanism of resistance, particularly to glycopeptides, involves the alteration of this D-Ala-D-Ala target. nih.govnih.gov Resistant bacteria, through the expression of specific gene clusters (e.g., van operons), synthesize alternative peptidoglycan precursors. nih.govnih.gov In this modified pathway, the terminal D-alanine is replaced with either D-lactate (D-Lac) or D-serine (D-Ser), resulting in precursors ending in D-Ala-D-Lac or D-Ala-D-Ser. nih.govresearchgate.net This seemingly minor substitution has a profound impact on antibiotic efficacy. The substitution of D-Ala with D-Lac, for example, results in the loss of a key hydrogen bond between the precursor and vancomycin, reducing the antibiotic's binding affinity by approximately 1000-fold. nih.govresearchgate.net

The use of radiolabeled probes like d-[3-¹¹C]alanine can serve as a functional readout of both antibiotic action and resistance. nih.govnih.gov Since the tracer's uptake is linked to the active incorporation of D-alanine into the cell wall, its accumulation can reflect the metabolic state of the bacteria in response to treatment. nih.gov Studies have shown that in antibiotic-sensitive bacteria, effective antimicrobial therapy leads to a decrease in d-[3-¹¹C]alanine uptake. nih.govnih.gov Conversely, resistant organisms, which continue to synthesize their cell walls in the presence of the drug, would be expected to maintain a higher level of tracer uptake. nih.govnih.gov This differential uptake provides a powerful tool for assessing antibiotic susceptibility in vivo and for studying the dynamics of resistance development. nih.gov By monitoring the incorporation of D-alanine analogs, researchers can gain a better understanding of how different resistance strategies impact the fundamental process of cell wall construction.

| Antibiotic Class | Mechanism of Action | Primary Resistance Mechanism | Effect on Antibiotic Affinity | Role of D-Alanine Analogs in Research |

|---|---|---|---|---|

| Glycopeptides (e.g., Vancomycin) | Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking transpeptidation and transglycosylation. nih.govnih.gov | Modification of the precursor terminus to D-Ala-D-Lac or D-Ala-D-Ser via van gene expression. nih.gov | Binding affinity is reduced ~1000-fold for D-Ala-D-Lac and ~7-fold for D-Ala-D-Ser. nih.gov | Monitoring d-[3-¹¹C]alanine uptake can differentiate between susceptible (decreased uptake post-treatment) and resistant strains. nih.govnih.gov |

| β-Lactams (e.g., Penicillin) | Structural analogs of D-Ala-D-Ala; they irreversibly bind to and inhibit penicillin-binding proteins (PBPs). nih.govnih.gov | Production of β-lactamase enzymes; alteration of PBP structure to lower binding affinity. researchgate.net | Prevents the antibiotic from reaching or effectively binding to its PBP target. | Can be used to assess the overall impact of resistance on cell wall synthesis activity. |

| D-Cycloserine | A structural analog of D-alanine that inhibits two key enzymes: Alanine (B10760859) racemase (Alr) and D-Ala-D-Ala ligase (Ddl). nih.gov | Overexpression of the Alanine racemase enzyme. nih.gov | Increased enzyme levels overcome the competitive inhibition by the antibiotic. nih.gov | Helps elucidate the complex regulatory mechanisms of enzymes involved in the D-alanine pathway. nih.gov |

Advanced Analytical and Spectroscopic Characterization of D Alanine, 3 Azido and Its Bioconjugates in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification in Complex Matrices

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and structure of D-Alanine, 3-azido- and its bioconjugates. By providing highly accurate mass measurements, HRMS allows for the unambiguous identification of the compound, even within complex biological matrices. Fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) further aid in structural elucidation by revealing the connectivity of atoms and the presence of specific functional groups, such as the azide (B81097) moiety. For bioconjugates, HRMS can confirm the successful attachment of D-Alanine, 3-azido- or its derivatives to target biomolecules by detecting the expected mass shift. Quantification in complex samples is achieved through the precise measurement of characteristic ions, often using internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, conformation, and dynamic behavior of molecules. For D-Alanine, 3-azido-, proton (¹H) NMR can confirm the presence of the alanine (B10760859) backbone protons and the characteristic chemical environment influenced by the azide group. Carbon-13 (¹³C) NMR can identify the carbon skeleton, including the carbon atom bearing the azide group. In bioconjugation studies, NMR is vital for assessing conformational changes in biomolecules upon conjugation with D-Alanine, 3-azido- derivatives. It can also be used to study molecular interactions by observing changes in chemical shifts or relaxation times of specific nuclei upon binding events.

Chiral Chromatography Techniques (e.g., GC, LC) for Stereoisomer Differentiation in Biological Samples

Given that D-Alanine, 3-azido- is a specific stereoisomer, chiral chromatography techniques are critical for ensuring enantiomeric purity and for differentiating it from its L-enantiomer or other potential stereoisomers in biological samples. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases are commonly employed. These methods separate enantiomers based on differential interactions with the chiral stationary phase, allowing for the determination of enantiomeric excess (ee) or the quantification of specific stereoisomers in complex biological mixtures.

Table 1: Representative Chiral Chromatography Data for Azido-Alanine Derivatives

| Compound Name | Chromatography Method | Chiral Stationary Phase | Retention Time (min) | Notes |

| D-Alanine, 3-azido- | HPLC | Chiralpak AD-H | 8.5 | Separation from L-enantiomer observed |

| L-Alanine, 3-azido- | HPLC | Chiralpak AD-H | 11.2 | Separation from D-enantiomer observed |

| D-Alanine, 3-azido- | GC | Chiral GC-V | 15.1 | Analyzed as a volatile derivative |

Note: Specific retention times are illustrative and depend on the exact chromatographic conditions used.

Spectroscopic Methods for Monitoring Reaction Kinetics and Bioconjugate Formation (e.g., UV-Vis, Fluorescence)

Spectroscopic methods like UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for monitoring the kinetics of bioconjugation reactions involving D-Alanine, 3-azido-, particularly those utilizing click chemistry. For instance, if D-Alanine, 3-azido- is conjugated to a fluorophore, the progress of the reaction can be tracked by monitoring the increase or change in fluorescence intensity over time. Similarly, if the reaction involves chromophores or results in a product with distinct UV-Vis absorption properties, these changes can be quantified to determine reaction rates and optimize conditions. These techniques are crucial for understanding the efficiency and completeness of bioconjugate formation.

Confocal Microscopy and Electron Microscopy for Subcellular Localization and Structural Assessment of Labeled Entities

Confocal microscopy and electron microscopy are essential for visualizing the subcellular localization and structural integrity of entities labeled with D-Alanine, 3-azido- or its bioconjugates. Confocal microscopy, often coupled with fluorescent tags, allows researchers to track the distribution of the labeled biomolecule within living cells or tissues in three dimensions, providing insights into cellular uptake, trafficking, and target engagement. Electron microscopy offers higher resolution, enabling the visualization of the labeled entities at a ultrastructural level, which can be important for studying interactions with organelles or specific cellular compartments, and for assessing the physical state of the bioconjugate.

Theoretical and Computational Approaches in D Alanine, 3 Azido Research

Molecular Docking Studies for Enzyme-Ligand Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of D-Alanine, 3-azido-, docking studies are crucial for understanding how this unnatural amino acid is recognized and processed by bacterial enzymes involved in peptidoglycan (PG) synthesis, such as D-alanine:D-alanine ligase (Ddl). researchgate.netwikipedia.org

Researchers use molecular docking to place a model of D-Alanine, 3-azido- into the three-dimensional crystal structure of a target enzyme's active site. The software then calculates the most likely binding pose and estimates the binding affinity, often expressed as a docking score. These studies can predict whether the introduction of the azido (B1232118) group at the 3-position will be tolerated by the enzyme and how its binding compares to the natural substrate, D-alanine.

Key objectives of docking D-Alanine, 3-azido- into enzymes like Ddl include:

Binding Pose Prediction: Determining the precise orientation of the ligand within the enzyme's active site and identifying key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues. For Ddl, it's important to see if the azido group clashes with residues in the binding pocket.

Affinity Estimation: Calculating a score that represents the predicted free energy of binding. This allows for a comparison of binding strength between D-Alanine, 3-azido- and D-alanine, helping to predict whether the unnatural analog can act as a competitive substrate. semanticscholar.org

Understanding Specificity: By comparing docking results across different enzymes (e.g., from different bacterial species or different classes of penicillin-binding proteins), researchers can predict which organisms or pathways are most likely to incorporate the molecule.

A typical molecular docking study might reveal that D-Alanine, 3-azido- fits well within the D-Ala1 binding site of Ddl, with its carboxylate and amino groups forming the same critical interactions as the native substrate. nih.gov The docking score might be slightly lower (less favorable) than that of D-alanine due to the larger, more polar azido group, suggesting it is a substrate but perhaps processed with lower efficiency.

| Parameter | Description | Application to D-Alanine, 3-azido- | Predicted Outcome Example |

| Binding Pose | The orientation and conformation of the ligand in the enzyme active site. | Predicts how the azido-amino acid is recognized by enzymes like D-alanine:D-alanine ligase. | The D-alanine moiety binds similarly to the native substrate, with the azido group oriented towards the solvent-exposed region of the active site. |

| Docking Score (kcal/mol) | An estimation of the binding free energy between the ligand and the enzyme. | Compares the binding affinity of D-Alanine, 3-azido- to that of the natural substrate, D-alanine. | D-Alanine: -7.5; D-Alanine, 3-azido-: -6.8 (indicating slightly weaker, but still favorable, binding). |

| Key Interactions | Specific hydrogen bonds, salt bridges, or hydrophobic interactions that stabilize binding. | Identifies which active site residues are crucial for recognizing and holding the unnatural amino acid. | Hydrogen bonds with Tyr216 and Ser150; salt bridge with Glu15, similar to D-alanine binding. |

Molecular Dynamics Simulations of Cellular Incorporation and Bioconjugation Events

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations apply the laws of classical mechanics to calculate the motion of every atom in a system, providing a detailed picture of molecular flexibility and the processes of ligand binding, enzymatic reaction, and incorporation into larger structures. emerginginvestigators.orgnih.gov

For D-Alanine, 3-azido-, MD simulations can model several key events:

Enzyme Flexibility: MD can simulate the flexibility of the Ddl active site, including the movement of loops that cover the active site upon substrate binding. This is crucial for understanding how the enzyme accommodates the bulkier azido group.

Incorporation into Peptidoglycan: Simulations can model the process of a D-Alanine, 3-azido- molecule, as part of a Lipid II precursor, being incorporated into a growing peptidoglycan chain by transpeptidases. This can reveal how the azido group affects the structure and dynamics of the cell wall.

Bioconjugation Accessibility: By simulating a segment of peptidoglycan containing D-Alanine, 3-azido-, researchers can assess the accessibility of the azido group to click chemistry reagents. These simulations can show how the azido group is oriented within the complex PG matrix and predict its availability for reaction with a fluorescent probe or other reporter molecules.

A typical MD simulation might run for hundreds of nanoseconds, tracking the positions of all atoms in a system containing the enzyme, the ligand, and surrounding water molecules. The resulting trajectory provides detailed information on conformational changes, interaction stability, and the energetics of the incorporation process. emerginginvestigators.org

Quantum Chemical Calculations of Reactivity and Electronic Properties Relevant to Click Chemistry

The utility of D-Alanine, 3-azido- as a chemical reporter hinges on the reactivity of its azide (B81097) functional group in the azide-alkyne cycloaddition, a cornerstone of "click chemistry". nih.gov Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules with high accuracy. researchgate.net

For the azide-alkyne cycloaddition involving D-Alanine, 3-azido-, QC methods like Density Functional Theory (DFT) can provide fundamental insights:

Mechanism and Regioselectivity: The reaction can produce two different regioisomers (1,4- and 1,5-disubstituted triazoles). QC calculations can elucidate the reaction mechanism and predict which isomer will be the major product by comparing the energies of the different transition states. nih.gov

Electronic Properties: These calculations can map the distribution of electrons in the azide and alkyne, revealing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key to understanding the reactivity in a 1,3-dipolar cycloaddition. mpg.de

These theoretical studies can guide the choice of reaction conditions and the design of new alkyne probes with enhanced reactivity for labeling D-Alanine, 3-azido- in biological systems.

| Computational Parameter | Relevance to Azide-Alkyne Cycloaddition | Finding from QC Calculations |

| Activation Energy (Ea) | Determines the kinetic barrier and rate of the reaction. A lower Ea means a faster reaction. | The uncatalyzed reaction has a high Ea (~25 kcal/mol), while the Cu(I)-catalyzed reaction has a significantly lower Ea (<15 kcal/mol). acs.org |

| Reaction Energy (ΔE) | Determines the thermodynamic favorability. A negative ΔE indicates an exothermic and favorable reaction. | The formation of the triazole ring is highly exothermic (ΔE < -50 kcal/mol), making the reaction essentially irreversible. |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier, which determines the reaction pathway. | Calculations support a concerted mechanism for the uncatalyzed reaction and a stepwise mechanism involving copper acetylide intermediates for the CuAAC reaction. |

| HOMO-LUMO Gap | The energy difference between the frontier orbitals of the azide and alkyne, which governs their reactivity. | The interaction is typically controlled by the HOMO of the azide and the LUMO of the alkyne. Catalysts and electron-withdrawing groups on the alkyne can lower the LUMO energy, accelerating the reaction. |

Computational Predictions of Biological Specificity and Interactions

A significant challenge in using unnatural amino acids is predicting which enzymes in an organism will recognize and process them. Computational approaches can be used to screen entire proteomes to predict the biological specificity for D-Alanine, 3-azido-.

These predictive methods often employ a combination of molecular docking and scoring functions, sometimes enhanced with machine learning algorithms. nih.govresearchgate.net The process involves:

Target Identification: Identifying all enzymes within an organism that are known to bind D-alanine or similar substrates. This includes D-alanine:D-alanine ligases, alanine (B10760859) racemase, and various transpeptidases.

High-Throughput Docking: Automatically docking D-Alanine, 3-azido- into the active sites of all identified target proteins.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each protein. The proteins are then ranked based on their predicted ability to bind the unnatural amino acid.

Mechanistic Analysis: For the top-ranked candidates, more detailed simulations (like MD) can be performed to confirm the stability of the interaction and ensure the ligand is positioned correctly for a subsequent chemical reaction (e.g., ligation or incorporation).

These computational predictions can generate hypotheses about which bacterial species are most likely to incorporate D-Alanine, 3-azido- and which specific enzymes are responsible. This allows for more targeted experimental validation, saving significant time and resources in the laboratory. researchgate.net For example, such a screening might predict that the Ddl enzyme from Escherichia coli has a higher affinity for D-Alanine, 3-azido- than the corresponding enzyme from Lactobacillus plantarum, a prediction that can then be tested experimentally. frontiersin.org

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

D-Alanine, 3-azido- serves as a powerful metabolic label for advanced omics studies, particularly in proteomics and metabolomics. By incorporating this modified amino acid into cellular pathways, researchers can tag newly synthesized proteins or metabolites for subsequent enrichment and analysis. The azide (B81097) group is inert in biological systems but can be selectively "clicked" with alkyne-functionalized probes, enabling the isolation of labeled molecules from complex biological matrices mdpi.comacs.orgnih.gov.

In proteomics, D-Alanine, 3-azido- can be incorporated into proteins, allowing for the study of protein synthesis, localization, and turnover. This approach, often referred to as biorthogonal noncanonical amino acid tagging (BONCAT), enables the selective enrichment of newly synthesized proteins, thereby reducing sample complexity and facilitating the identification of low-abundance proteins or proteins synthesized in response to specific stimuli mdpi.comnih.govnih.gov. For instance, studies have explored the use of azido-amino acids to label bacterial proteins, aiding in the identification of secreted virulence factors during host-pathogen interactions nih.gov.

While less explored than its proteomic applications, D-Alanine, 3-azido- also holds potential in metabolomics. Its incorporation into metabolic pathways could allow for the tracking of specific metabolic fluxes or the identification of novel metabolic products. The ability to selectively label and detect these modified metabolites using click chemistry offers a sensitive approach to understanding cellular metabolism ontosight.ai.

Development of Multi-Functional Chemical Probes for Simultaneous Detection and Perturbation

The azide moiety of D-Alanine, 3-azido- makes it an ideal building block for developing multi-functional chemical probes. These probes can be designed to not only detect specific biological targets but also to perturb their function. By conjugating D-Alanine, 3-azido- to other functional groups, researchers can create sophisticated tools for chemical biology.

For example, probes incorporating D-Alanine, 3-azido- can be designed to target specific enzymes or cellular structures. The azide group can then be used for bioorthogonal ligation to a reporter molecule (e.g., a fluorophore or affinity tag) for detection, or to a molecule that modulates the target's activity, thereby achieving simultaneous detection and perturbation. While specific examples of D-Alanine, 3-azido- being used in dual-function probes are still emerging, the general principle of using azido-amino acids in probe design is well-established princeton.edu. The ability to introduce a reactive handle like azide into a biologically relevant scaffold like an amino acid offers a versatile platform for creating probes with tailored functionalities.

Exploration of Novel Bioorthogonal Reactions Compatible with D-Alanine, 3-azido-

The azide group on D-Alanine, 3-azido- is a key participant in several well-established bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) acs.orgnih.govnih.gov. These reactions are characterized by their high selectivity, efficiency, and biocompatibility, allowing them to be performed within living cells and organisms without interfering with native biological processes.

Research continues to explore and optimize these reactions for specific applications. Factors such as buffer conditions, pH, and the nature of the alkyne partner can influence reaction kinetics. Studies have investigated the reaction rates of azide-containing molecules, including azido-amino acids, in various buffer systems to identify optimal conditions for specific applications researchgate.net. Furthermore, the development of new alkyne-functionalized probes, including strained cyclooctynes for copper-free SPAAC reactions, expands the versatility of D-Alanine, 3-azido- in bioorthogonal labeling acs.orgrsc.org. The exploration of novel bioorthogonal chemistries that are orthogonal to existing ones is also an active area, aiming to enable multiplexed labeling strategies researchgate.net.

Expanding Applications in Fundamental Microbial Physiology and Host-Pathogen Interaction Studies

D-Alanine, 3-azido- has found significant utility in understanding bacterial physiology, particularly in the study of peptidoglycan (PG) synthesis and dynamics rsc.orgnih.govnih.govescholarship.orgnih.govnih.govresearchgate.net. Bacteria uniquely incorporate D-amino acids, such as D-alanine, into their peptidoglycan cell walls, making them ideal targets for D-amino acid-based metabolic labeling. D-Alanine, 3-azido- can be incorporated by various bacterial species into their PG layer, allowing for visualization and tracking of cell wall synthesis and repair processes using click chemistry rsc.orgnih.govnih.gov.

This capability is particularly valuable in host-pathogen interaction studies. By labeling bacteria with D-Alanine, 3-azido- in situ during infection, researchers can visualize bacterial localization, assess cell wall integrity, and study bacterial growth within host cells or tissues rsc.orgnih.gov. For instance, studies have demonstrated the incorporation of D-Alanine, 3-azido- into Listeria monocytogenes and Mycobacterium tuberculosis within macrophages, providing insights into bacterial behavior during infection rsc.org.

Furthermore, the development of PET imaging agents based on D-Alanine, 3-azido- is an emerging frontier. Radiolabeled derivatives of D-Alanine, 3-azido- are being investigated for their ability to selectively target and image bacterial infections in vivo due to their specific incorporation into bacterial cell walls escholarship.orgnih.govresearchgate.netacs.org. This approach holds promise for non-invasive diagnosis and monitoring of infections.

Q & A

Q. What are the established synthetic routes for 3-azido-D-alanine, and how do reaction conditions influence yield and purity?

Methodological Answer: 3-azido-D-alanine can be synthesized via enzymatic or chemical methods. Enzymatic approaches often leverage ATP-dependent ligases (e.g., D-alanine:D-alanine ligase, Ddl) to catalyze the ligation of D-alanine derivatives, with azide groups introduced via post-synthetic modification . Chemical synthesis may involve diazo transfer reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the azide group. Key factors include pH (optimal range: 7–9), temperature (30–70°C), and solvent choice (e.g., dimethylformamide for stability). Yield optimization requires monitoring reaction progression via HPLC or thin-layer chromatography (TLC) to avoid side reactions like azide decomposition .

Q. How can 3-azido-D-alanine be detected and quantified in complex biological matrices?